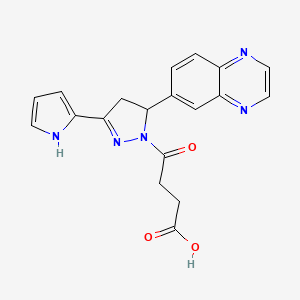

4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

The compound 4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazoline derivative featuring a quinoxaline moiety and a pyrrole substituent. Pyrazolines are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The quinoxaline group, a bicyclic aromatic system with two nitrogen atoms, enhances π-π stacking interactions in biological targets, while the pyrrole ring contributes to hydrogen bonding and solubility modulation .

Characterization typically employs NMR, HRMS, and HPLC (>95% purity) .

Properties

IUPAC Name |

4-oxo-4-[5-(1H-pyrrol-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c25-18(5-6-19(26)27)24-17(11-16(23-24)13-2-1-7-20-13)12-3-4-14-15(10-12)22-9-8-21-14/h1-4,7-10,17,20H,5-6,11H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZKPQUEIREBDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CN2)C(=O)CCC(=O)O)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Core: Starting with a suitable diketone and hydrazine derivative to form the pyrazole ring.

Introduction of the Quinoxaline Moiety: This can be achieved through a condensation reaction involving a quinoxaline derivative.

Attachment of the Pyrrole Group: This step might involve a coupling reaction using a pyrrole derivative.

Formation of the Butanoic Acid Side Chain: This can be introduced via a reaction with a suitable carboxylic acid derivative.

Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts or solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrazole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.

Substitution: The presence of multiple functional groups allows for substitution reactions, such as halogenation or alkylation, particularly at the pyrrole and pyrazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the bioactivity associated with pyrrole, quinoxaline, and pyrazole structures.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of multiple pharmacophores suggests it could interact with various biological targets.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or dyes, due to its structural complexity and stability.

Mechanism of Action

The mechanism of action of 4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The pyrrole, quinoxaline, and pyrazole rings could facilitate binding to various molecular targets, influencing pathways involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Structural Variations

The target compound’s structure is distinguished by its 1H-pyrrol-2-yl substituent at the pyrazoline’s 3-position. Key structural analogs include:

Key Observations :

- Pyrrole vs. Thiophene/Quinoline: The pyrrole group in the target compound may offer stronger hydrogen-bonding capacity compared to thiophene (in 9) or halogenated quinoline (in 12–15) .

- Halogenation : Chloro/bromo substituents (e.g., 12 , 24 , 25 ) improve metabolic stability but may reduce solubility due to increased hydrophobicity .

Physicochemical Properties

- Solubility: The butanoic acid group in all compounds improves aqueous solubility, but bulky substituents (e.g., bromine in 24) counteract this effect .

- Stability : Halogenated derivatives (12 , 25 ) exhibit higher thermal and oxidative stability due to electron-withdrawing effects .

Pharmacological Implications

While specific activity data for the target compound is unavailable, SAR trends from analogs suggest:

- Quinoxaline Moieties: Critical for DNA intercalation or kinase inhibition due to aromatic stacking .

- Acidic Terminal: The butanoic acid group may facilitate ionic interactions with positively charged residues in enzymes .

- Substituent Effects : Pyrrole/thiophene groups influence target selectivity; e.g., thiophene-containing 9 may exhibit distinct binding compared to pyrrole-based analogs .

Biological Activity

The compound 4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from various research studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate pyrrole and quinoxaline moieties. The methods employed often include:

- Condensation Reactions : Utilizing pyrrole derivatives and quinoxaline precursors.

- Cyclization : Formation of the pyrazole ring through cyclization reactions.

- Functionalization : Introduction of the 4-oxobutanoic acid moiety to enhance biological activity.

The efficiency and yield of these synthetic routes are crucial for further biological evaluations.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation in various models:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

- IC50 Values : Many derivatives show IC50 values in the low micromolar range, indicating potent activity. For example, a related compound exhibited an IC50 of 0.39 µM against HCT116 cells .

Anti-inflammatory Effects

Quinoxaline derivatives are recognized for their anti-inflammatory properties. Research indicates that the target compound may inhibit pro-inflammatory cytokines, thus providing therapeutic potential in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cancer progression.

- Induction of Apoptosis : Studies show that certain derivatives can induce apoptosis in cancer cells, contributing to their anticancer efficacy .

- Anti-microbial Activity : Some derivatives have shown promise as antimicrobial agents, suggesting a broad spectrum of activity beyond cancer treatment .

Study 1: Anticancer Efficacy

A study by Wei et al. evaluated a series of pyrazole derivatives for their anticancer properties. The compound similar to 4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid was found to significantly reduce cell viability in A549 cells with an IC50 value of 26 µM .

Study 2: Anti-inflammatory Activity

El-Sabbagh et al. highlighted the anti-inflammatory properties of quinoxaline derivatives, noting their ability to reduce inflammation markers in vitro and in vivo models . This suggests potential applications in treating conditions like arthritis or other inflammatory disorders.

Data Table

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of pyrazoline-containing compounds like 4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid?

- Methodological Answer :

- Reagent Selection : Use THF as a solvent for cyclocondensation reactions, as it facilitates the formation of the pyrazoline ring (yields >80% in compounds like 12 , 13 , and 15 ) .

- Purification : Flash column chromatography (e.g., ethyl acetate/hexane mixtures) and recrystallization (e.g., DMF-EtOH 1:1) are critical for isolating high-purity (>95% HPLC) products .

- Analytical Validation : Confirm molecular identity via HRMS and structural integrity via NMR (e.g., δ 2.5–3.5 ppm for pyrazoline protons) and NMR (e.g., δ 170–180 ppm for carbonyl groups) .

- Data Table :

| Compound ID | Yield (%) | Purity (HPLC) | Key NMR Peaks |

|---|---|---|---|

| 12 | 86 | >95% | δ 7.2–8.1 (quinoxaline) |

| 25 | 27 | >95% | δ 2.8 (CH of dihydropyrazole) |

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

- Methodological Answer :

- HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity >95% .

- Spectroscopic Techniques :

- NMR: Identify diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.0–4.0 ppm, multiplet) .

- NMR: Verify the presence of the oxobutanoic acid moiety (δ 170–175 ppm for carboxylic acid) .

- Mass Spectrometry : HRMS (ESI+) should match theoretical molecular weights within 5 ppm error .

Advanced Research Questions

Q. How do substituents on the quinoxaline or pyrrole rings affect the compound’s physicochemical properties?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F on quinoxaline) increase electrophilicity, altering reaction kinetics in cyclocondensation (e.g., compound 12 vs. 13 ) .

- Steric Effects : Bulky substituents (e.g., 4-bromophenyl in 24 ) reduce yields due to steric hindrance during ring closure (27% yield for 25 vs. 86% for 24 ) .

- Computational Modeling : Use DFT calculations to predict substituent effects on reaction pathways, as demonstrated in ICReDD’s reaction design framework .

Q. How should researchers address contradictions in yield data across structurally similar derivatives?

- Methodological Answer :

- Controlled Experiments : Replicate synthesis under identical conditions (e.g., solvent, temperature) to isolate variables. For example, compound 25 (27% yield) vs. 24 (86% yield) highlights the impact of halogen positioning .

- Statistical Design of Experiments (DoE) : Apply factorial designs to optimize parameters like reaction time, temperature, and stoichiometry (e.g., using Taguchi methods for robustness) .

- Data Table :

| Variable | Impact on Yield | Evidence Source |

|---|---|---|

| Solvent (THF vs. DCM) | +15% in THF | |

| Halogen Position | -59% for para-Cl |

Q. What advanced computational tools can predict the compound’s reactivity or biological targets?

- Methodological Answer :

- Pharmacophore Modeling : Map electron-rich regions (e.g., quinoxaline N-atoms) for target binding, as seen in non-competitive inhibitor studies .

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to simulate intermediates and transition states, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing SAR data (e.g., substituent effects on IC) to predict novel derivatives’ activity .

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Dynamic Effects : Assign diastereotopic protons using 2D NMR (COSY, NOESY) to confirm spatial arrangements in the dihydropyrazole ring .

- Solvent Artifacts : Re-dissolve samples in deuterated DMSO to eliminate residual proton signals from THF or ethyl acetate .

- Crystallography : Single-crystal X-ray diffraction (if feasible) resolves ambiguities in regiochemistry or tautomerism .

Key Notes for Experimental Design

- Avoid Pitfalls : Low yields in halogenated derivatives (e.g., 25 ) may require alternative catalysts (e.g., Pd-mediated coupling) .

- Emerging Methods : Integrate ICReDD’s computational-experimental feedback loop to accelerate reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.